molecular formula C24H27N5O2S B2792181 N-[(4-methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide CAS No. 1030087-76-3

N-[(4-methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2792181
CAS No.: 1030087-76-3
M. Wt: 449.57
InChI Key: JZMOJPSBXQABFI-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrazine core substituted with a phenylpiperazine moiety and a sulfanyl acetamide group. Structural characterization via IR, NMR, and mass spectrometry is standard for such compounds .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-31-21-9-7-19(8-10-21)17-27-22(30)18-32-24-23(25-11-12-26-24)29-15-13-28(14-16-29)20-5-3-2-4-6-20/h2-12H,13-18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMOJPSBXQABFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Methoxyphenylmethyl Intermediate: This step involves the reaction of 4-methoxybenzyl chloride with a suitable nucleophile to form the methoxyphenylmethyl intermediate.

    Synthesis of the Phenylpiperazine Derivative: The phenylpiperazine moiety is synthesized by reacting phenylpiperazine with a suitable electrophile.

    Coupling Reaction: The final step involves coupling the methoxyphenylmethyl intermediate with the phenylpiperazine derivative in the presence of a pyrazinyl sulfanyl group to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl and pyrazinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Acetamide Moieties

Thiazole-Based Derivatives

Compounds 13–18 from share the acetamide-piperazine framework but replace the pyrazine core with a thiazole ring. For example:

  • Compound 13 : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
    • Molecular Weight : 422.54
    • Features : Thiazole ring, 4-methoxyphenylpiperazine, p-tolyl substitution.
    • Synthesis : Prepared via nucleophilic substitution and characterized by NMR and elemental analysis .
Compound ID Core Structure Piperazine Substituent Acetamide Substituent Molecular Weight Reference
Target Pyrazine 4-Phenyl 4-Methoxyphenylmethyl - -
13 (Ev4) Thiazole 4-Methoxyphenyl p-Tolyl 422.54
16 (Ev4) Thiazole Phenyl 4-Methoxyphenyl 408.52

Key Differences :

  • The pyrazine core in the target compound may offer distinct electronic and steric properties compared to thiazole.
  • Thiazole derivatives exhibit higher melting points (e.g., 281–303°C), suggesting greater crystallinity .
Tosylpiperazine Derivatives

describes N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide, which replaces phenylpiperazine with a tosylpiperazine group.

Sulfanyl Acetamide Analogues with Heterocyclic Cores

Triazole Derivatives

highlights compounds like 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide (Compound 39) :

Quinoline-Thioacetamide Hybrids

includes 2-((3-((2-benzoylhydrazineylidene)methyl)quinolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide, which merges a quinoline core with sulfanyl acetamide. Quinoline’s planar structure may enhance DNA intercalation properties, diverging from pyrazine’s applications .

Physicochemical and Pharmacological Comparisons

Property/Aspect Target Compound Compound 13 (Ev4) Compound 39 (Ev6)
Core Heterocycle Pyrazine Thiazole Triazole
Piperazine Substituent 4-Phenyl 4-Methoxyphenyl N/A
Molecular Weight Not reported 422.54 Not reported
Potential Bioactivity Unknown MMP inhibition (inferred) Antibacterial (MIC data)
Key Functional Groups Sulfanyl, methoxyphenylmethyl Sulfanyl, p-tolyl Sulfanyl, fluorobenzyl

Insights :

  • The 4-methoxyphenylmethyl group in the target compound could enhance blood-brain barrier penetration compared to polar substituents in analogues .
  • Pyrazine’s electron-deficient core may favor interactions with enzymes like kinases or dopamine receptors, similar to phenylpiperazine derivatives targeting D3 receptors .

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₃₄H₃₁N₅O₂S
Molecular Weight 449.6 g/mol
CAS Number 1030087-76-3

The structure features a methoxyphenyl group, a phenylpiperazine moiety, and a pyrazinyl group linked through a sulfanyl acetamide framework, which contributes to its unique biological properties.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. It has been suggested that the compound may inhibit specific enzyme activities or modulate receptor functions, leading to various pharmacological effects, including anticonvulsant activity.

Potential Targets

  • Neuronal Voltage-Sensitive Sodium Channels : The compound has shown binding affinity to these channels, which play a crucial role in neuronal excitability.
  • Serotonin Receptors : Given the presence of the phenylpiperazine moiety, it may interact with serotonin receptors, influencing mood and anxiety pathways.

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of related compounds featuring the phenylpiperazine structure. For instance, derivatives similar to this compound were evaluated for their efficacy in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.

In these studies:

  • Efficacy : Certain derivatives exhibited significant protection against seizures in MES tests at doses ranging from 100 mg/kg to 300 mg/kg.
  • Toxicity Assessment : The acute neurological toxicity was assessed using the rotarod test, indicating that while some compounds showed promise as anticonvulsants, they also exhibited varying degrees of toxicity .

Structure-Activity Relationship (SAR)

The SAR analysis highlights several key findings:

  • Lipophilicity : More lipophilic compounds demonstrated delayed onset but prolonged anticonvulsant action.
  • Substituent Effects : Variations in substituents on the piperazine ring significantly influenced anticonvulsant activity, indicating that specific structural features are critical for efficacy .

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of similar compounds:

  • Study on Anticonvulsant Derivatives :
    • A series of N-phenyl derivatives were synthesized and tested for their anticonvulsant properties.
    • Results indicated that specific modifications enhanced activity against MES-induced seizures while maintaining lower toxicity profiles .
  • Pharmacological Screening :
    • Compounds with the phenylpiperazine fragment showed varied protective effects in seizure models, emphasizing the importance of structural optimization in drug design .

Q & A

Q. What are the key synthetic pathways and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates such as pyrazine and phenylpiperazine derivatives. Key steps include:

  • Coupling reactions : Sulfanyl acetamide groups are introduced via nucleophilic substitution, often using α-chloroacetamide intermediates under basic conditions (e.g., NaH or K₂CO₃ in DMSO or ethanol) .
  • Piperazine functionalization : The phenylpiperazine moiety is incorporated through Buchwald-Hartwig amination or SNAr reactions, requiring inert atmospheres and Pd-based catalysts .
  • Temperature control : Reactions are typically conducted at 60–100°C to balance reactivity and avoid decomposition .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., distinguishing pyrazine C-3 vs. C-2 sulfanyl placement) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z ~483.2 for C₂₄H₂₅N₅O₂S) and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Q. How do reaction conditions influence yield and byproduct formation?

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in sulfanyl coupling but may increase side reactions; ethanol/water mixtures reduce byproducts .
  • Catalyst optimization : Pd(OAc)₂/Xantphos systems improve phenylpiperazine coupling efficiency (yield >70% vs. <50% without catalysts) .
  • Data contradiction : Conflicting reports on optimal temperature for sulfanyl acetamide formation (60°C vs. 80°C) suggest substrate-specific sensitivity .

Advanced Research Questions

Q. What computational methods are used to predict biological activity and target interactions?

  • Molecular docking : Schrödinger Suite or AutoDock Vina models interactions with serotonin/dopamine receptors (e.g., 5-HT₁A, D₂), leveraging the phenylpiperazine moiety’s affinity .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, identifying key hydrogen bonds with pyrazine sulfanyl groups .
  • QSAR models : Substituent effects (e.g., methoxy vs. ethoxy groups) are analyzed to optimize logP and binding affinity .

Q. How can structural modifications resolve solubility limitations in biological assays?

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., from <0.1 mg/mL to ~2 mg/mL in PBS) .
  • PEGylation : Adding polyethylene glycol chains to the acetamide nitrogen enhances solubility but may reduce blood-brain barrier permeability .

Q. What strategies address discrepancies in spectroscopic data for structurally similar analogs?

  • Crystallography : Single-crystal X-ray diffraction (e.g., using Bruker APEX-II) resolves ambiguities in pyrazine ring conformation and sulfanyl bond angles .
  • 2D NMR (COSY, NOESY) : Differentiates between rotational isomers of the phenylpiperazine group .

Q. How is reaction scalability optimized while maintaining purity?

  • Flow chemistry : Continuous-flow reactors reduce reaction times (from 24 h to 2 h) and improve reproducibility in phenylpiperazine coupling .
  • DoE (Design of Experiments) : Taguchi methods identify critical factors (e.g., catalyst loading, solvent ratio) for maximizing yield (up to 85%) .

Q. What in vitro models are used to evaluate metabolic stability?

  • Hepatic microsomes : Rat/human liver microsomes quantify CYP450-mediated degradation (t₁/₂ <30 min suggests rapid metabolism) .
  • LC-MS/MS : Detects major metabolites (e.g., demethylation of the methoxyphenyl group) .

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